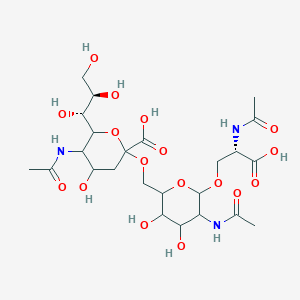

4-Methylumbelliferyl a-L-idopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A practical synthesis of 4-methylumbelliferyl α-l-idopyranosiduronic acid, a closely related compound, has been developed through a concise and efficient method. This synthesis involves successive radical bromination and radical reduction steps, demonstrating a 28% overall yield from readily accessible precursors. This process highlights the compound's synthetic accessibility for diagnostic and research purposes (Ding et al., 2020).

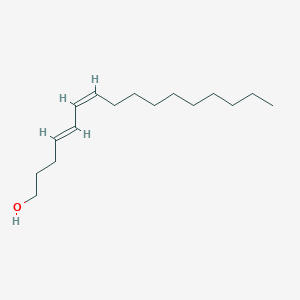

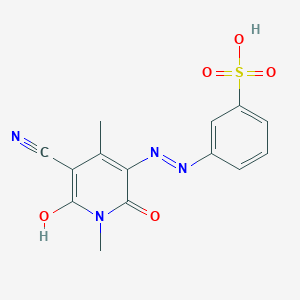

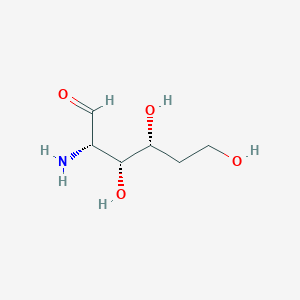

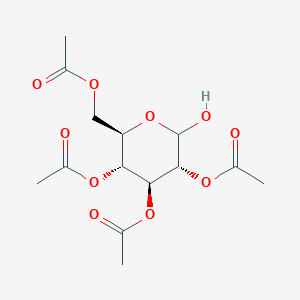

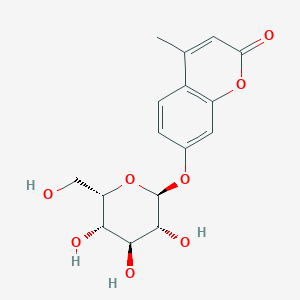

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl α-L-idopyranoside and its derivatives has been extensively studied to understand their binding interactions with enzymes and lectins. The binding kinetics and structural interactions have been elucidated through various studies, including fluorescence-quenching and equilibrium studies, providing insight into the compound's efficacy as a diagnostic tool (Loontiens et al., 1977).

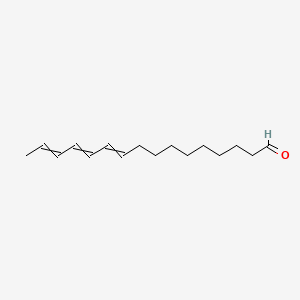

Chemical Reactions and Properties

4-Methylumbelliferyl α-L-idopyranoside participates in enzymatic hydrolysis reactions, where it serves as a substrate for specific glycosidases. Upon hydrolysis, it releases 4-methylumbelliferone, a highly fluorescent compound, which can be quantitatively measured. This reaction forms the basis of its use in diagnostic assays for detecting enzyme deficiencies related to lysosomal storage diseases (Hopwood et al., 1979).

Scientific Research Applications

Enzyme Activity Assays : 4-Methylumbelliferyl α-L-idopyranoside is used as a sensitive substrate for α-L-iduronidase, an enzyme associated with mucopolysaccharidosis, a group of metabolic disorders (Srivastava et al., 1978). This compound is also utilized in synthesizing more sensitive substrates for enzyme activity assays (Ding et al., 2020).

Diagnosis of Metabolic Disorders : It has been applied in diagnosing various metabolic disorders like Hunter disease and Morquio disease type A. For instance, a study by Lee et al. (2015) demonstrated its use in assays for iduronate-2-sulfatase activity, crucial for diagnosing Hunter disease (Lee et al., 2015). Similarly, it has been used to determine galactose-6-sulphate sulphatase activity in diagnosing Morquio A patients (van Diggelen et al., 1990).

Detection of Lysosomal Enzymes : The compound is effective for estimating α-l-iduronidase in cultured cells, aiding in the diagnosis of Hurler's disease (Butterworth & Broadhead, 1979). This application is further supported by another study demonstrating its utility in detecting Hurler and Scheie syndromes (Hopwood et al., 1979).

Environmental Monitoring : Interestingly, it has also been used in environmental contexts, such as monitoring fecal pollution in coastal waters, demonstrating its versatility beyond biomedical applications (Fiksdal et al., 1994).

Safety And Hazards

properties

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-PJGLDBICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl a-L-idopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.